2-Amino-2-methyl-N-propylpropanamide hydrochloride

Description

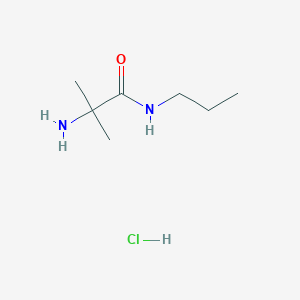

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-methyl-N-propylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWNLRYLNNKEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-N-propylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

2-Amino-2-methylpropanamide+Propylamine+HCl→2-Amino-2-methyl-N-propylpropanamide hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the yield and minimize by-products. Purification is typically achieved through crystallization or recrystallization techniques.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of imines or oxides.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-2-methyl-N-propylpropanamide hydrochloride finds applications across various scientific fields:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Employed in the study of enzyme interactions and protein modifications due to its reactive amino group.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting neurological and metabolic disorders.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-propylpropanamide hydrochloride involves its interaction with various molecular targets, primarily through its amino and amide groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with biological molecules, influencing their structure and function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-2-methyl-N-propylpropanamide hydrochloride

- Molecular Formula : C₈H₁₈ClN₂O

- CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 1220035-05-1 in ) suggest a derivative with a propyl substituent.

- Structure: Features a central 2-amino-2-methylpropanamide backbone with an N-propyl group and a hydrochloride salt.

Comparison with Structurally Similar Compounds

Structural Variants and Substituent Analysis

The following table summarizes key analogs, focusing on substituents, physicochemical properties, and applications:

Physicochemical and Functional Differences

Solubility and Polarity :

- The 2-hydroxyethyl analog (CAS 1220034-39-8) exhibits higher hydrophilicity due to the hydroxyl group, enhancing aqueous solubility compared to the propyl variant .

- Isobutyl and aromatic substituents (e.g., 4-methylphenyl) increase lipophilicity, favoring membrane permeability but reducing water solubility .

Fluorinated analogs (CAS 1909313-82-1) offer metabolic stability and enhanced binding affinity via fluorine’s electronegativity .

Safety Profiles: Limited toxicological data exist for most compounds. For example, the hydroxyethyl variant (CAS 1220034-39-8) lacks comprehensive hazard classification, with precautionary measures focused on avoiding inhalation and contact . Pharmaceutical-grade impurities (e.g., CAS 35891-99-7) adhere to strict regulatory standards (USP/EP) for purity and stability .

Biological Activity

2-Amino-2-methyl-N-propylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.64 g/mol. The compound features an amino group, which is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential inhibitory effects on viral proteases, particularly in the context of Hepatitis C Virus (HCV) treatment. Inhibitors derived from similar scaffolds have shown IC50 values ranging from 0.64 to 63 μM against HCV NS3/4A protease .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties through modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their ability to enhance synaptic plasticity and reduce neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific proteases, disrupting viral replication pathways.

- Receptor Interaction : The compound's amino group allows it to form hydrogen bonds with target receptors, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have focused on the biological effects of compounds structurally related to this compound:

- Study on Hepatitis C Virus Protease Inhibitors : A study synthesized a series of compounds based on the tryptophan derivative scaffold, revealing promising antiviral activity against HCV proteases . The structural similarities suggest potential activity for this compound in similar assays.

- Neuroprotective Studies : Research has indicated that amide derivatives can exhibit neuroprotective effects by modulating glutamate receptor activity, potentially reducing excitotoxicity in neuronal cells.

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of compounds related to this compound:

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C₆H₁₄ClN₁O | TBD | Potential antiviral and neuroprotective effects |

| Tryptophan Derivative (Compound 22) | Varies | 0.64 - 63 | HCV NS3/4A protease inhibitor |

| 4-Amino-N-(tetrahydrofuranylmethyl)butanamide | C₉H₁₅N₁O₂ | TBD | Antiviral activity |

Safety and Toxicology

Preliminary safety evaluations indicate that compounds similar to this compound are generally well-tolerated in animal models. For instance, toxicity studies involving related compounds showed no significant adverse effects at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.